Pentanal, 2-ethyl-4-oxo-(9CI)

Description

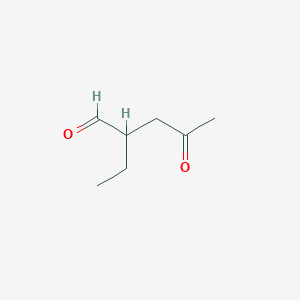

Structure

2D Structure

3D Structure

Properties

CAS No. |

111832-67-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-ethyl-4-oxopentanal |

InChI |

InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3 |

InChI Key |

CIQUERDAZQQOHF-UHFFFAOYSA-N |

SMILES |

CCC(CC(=O)C)C=O |

Canonical SMILES |

CCC(CC(=O)C)C=O |

Synonyms |

Pentanal, 2-ethyl-4-oxo- (9CI) |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of Pentanal, 2 Ethyl 4 Oxo 9ci Chemistry

Mechanisms of Nucleophilic Addition and Condensation Reactions

The carbonyl groups in Pentanal, 2-ethyl-4-oxo- are electrophilic centers, susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org The presence of two such groups, an aldehyde and a ketone, provides different sites for reaction, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in Nucleophilic addition is a fundamental reaction type for this compound, often serving as the initial step in more complex transformations like condensation reactions. ncert.nic.inmasterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This is followed by protonation of the alkoxide to yield an alcohol product. libretexts.org

Cyclocondensation Pathways in Oxo-Heterocycle Formation

The bifunctional nature of Pentanal, 2-ethyl-4-oxo- makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclocondensation reactions. These reactions involve an initial intermolecular nucleophilic addition followed by an intramolecular condensation, typically with the loss of a small molecule like water.

For instance, the reaction of a dicarbonyl compound with a binucleophile, such as ethylenediamine, can lead to the formation of a heterocyclic ring system. The reaction mechanism generally proceeds through initial nucleophilic attack of one of the amine groups on one of the carbonyls, followed by an intramolecular cyclization and dehydration. The study of similar cyclocondensation reactions has been aided by computational methods like Bond Evolution Theory to elucidate the electron density flow and determine the most favorable reaction pathway. researchgate.net

In the context of Pentanal, 2-ethyl-4-oxo-, intramolecular aldol (B89426) condensation can also lead to the formation of cyclic products, such as 2-cycloalken-1-ones. google.com This process is typically catalyzed by a base and involves the formation of an enolate which then attacks the other carbonyl group within the same molecule.

Aldol Condensation and Subsequent Reactions in Related Systems

Aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes and ketones possessing at least one α-hydrogen. ncert.nic.insigmaaldrich.com The reaction, which can be catalyzed by either acid or base, involves the formation of a β-hydroxy aldehyde or ketone (an aldol addition product), which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. ncert.nic.inwikipedia.org

For a dicarbonyl compound like Pentanal, 2-ethyl-4-oxo-, both intermolecular and intramolecular aldol reactions are possible. In a mixed aldol reaction, where it reacts with a different carbonyl compound, a complex mixture of products can result unless one of the reactants is non-enolizable. wikipedia.org

Studies on related systems, such as the acid-catalyzed aldol condensation of various carbonyl compounds in sulfuric acid solutions, have shown that the reaction rates increase exponentially with acidity. acs.org This suggests that such reactions could be relevant in atmospheric aerosol chemistry.

Radical Chemistry and Autoxidation Mechanisms Affecting Aldehydes

Aldehydes are susceptible to autoxidation, a process involving radical chain reactions with atmospheric oxygen. researchgate.netgdcollegebegusarai.com This process converts aldehydes into carboxylic acids and proceeds through several key steps.

The initiation step involves the abstraction of the aldehydic hydrogen atom to form an acyl radical. researchgate.net This radical then reacts with molecular oxygen to form an acylperoxy radical. researchgate.netcdnsciencepub.com The acylperoxy radical can then abstract a hydrogen atom from another aldehyde molecule, propagating the chain reaction and forming a peroxy acid and another acyl radical. researchgate.net The peroxy acid can then react further to yield the final carboxylic acid product. researchgate.netresearchgate.net

The reactivity of the peroxy radicals derived from aldehydes is notably high, making them potent agents in hydrogen atom abstraction reactions. cdnsciencepub.com The ease of oxidation of aldehydes is, at least in part, attributed to the high reactivity of these peroxy radical intermediates. cdnsciencepub.com

Investigating Intramolecular and Intermolecular Interactions in Reaction Dynamics

The reactivity and stereochemical outcome of reactions involving Pentanal, 2-ethyl-4-oxo- are influenced by both intramolecular and intermolecular interactions. Intramolecular hydrogen bonding can occur in 1,3-dicarbonyl compounds, affecting their conformation and reactivity. mcat-review.org

In reactions such as asymmetric alkylation of derived enamines, non-covalent interactions in the transition state, including attractive and repulsive forces, play a crucial role in determining the stereoselectivity. acs.org Computational models can be used to visualize these interactions and predict the favored stereoisomer. acs.org Furthermore, the hard and soft acid-base (HSAB) theory helps in understanding the preferential reactivity of different electrophilic sites with various nucleophiles. nih.govacs.org For instance, the harder carbonyl carbon of an aldehyde may react preferentially with a hard nucleophile, while a softer nucleophile might favor addition to a different site. nih.gov

Application of Bond Evolution Theory in Reaction Mechanism Elucidation

Bond Evolution Theory (BET) is a computational method that provides a detailed description of the changes in electron density throughout a chemical reaction. researchgate.net By analyzing the topology of the electron localization function, BET can identify the sequence of bond formation and cleavage events, offering a deeper understanding of the reaction mechanism than can be obtained from potential energy surfaces alone. researchgate.netrsc.org

This approach has been successfully applied to study complex reactions like cyclocondensations and cycloadditions. researchgate.netrsc.org For example, in a cyclocondensation reaction, BET can pinpoint the exact moments of nucleophilic attack, proton transfer, and ring closure, revealing the asynchronicity of bond-forming and breaking processes. researchgate.net The application of BET to the reactions of Pentanal, 2-ethyl-4-oxo- could provide valuable insights into the intricate electronic rearrangements that govern its chemical transformations.

Advanced Analytical and Spectroscopic Characterization of Pentanal, 2 Ethyl 4 Oxo 9ci

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for the separation of individual components from a mixture, a critical step before quantification and structural analysis. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. scielo.br Given the likely volatility of Pentanal, 2-ethyl-4-oxo-(9CI), GC is an appropriate method for its separation and quantification. The technique separates compounds based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase. sigmaaldrich.com

In a typical analysis, a liquid sample containing the analyte would be injected into a heated port, where it is vaporized and carried onto the column by an inert gas. The separation is achieved by programming the oven temperature to ramp up over time, allowing compounds to elute based on their boiling points and interaction with the stationary phase. For aldehydes and ketones, a mid-polarity column is often effective. sigmaaldrich.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Description |

| Column | Mid-polarity capillary column (e.g., SLB™-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For less volatile compounds or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. uni-konstanz.denih.gov Short-chain aldehydes can be effectively analyzed by HPLC, often requiring derivatization to enhance their detection by UV or fluorescence detectors. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl groups to form stable, chromophoric hydrazones. uni-konstanz.de

The separation occurs in a column packed with a solid stationary phase, with a liquid mobile phase being pumped through under high pressure. For the DNPH derivatives of aldehydes, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govpsu.edu

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Value/Description |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of acetonitrile and water |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

| Detector | UV-Vis Detector (monitoring at ~360 nm) |

| Flow Rate | 1.0 mL/min |

Column Chromatography for Compound Isolation

When the goal is to isolate a pure sample of a compound for further study, preparative column chromatography is often used. usask.caiastate.edu This technique operates on the same principles as HPLC but on a much larger scale, allowing for the separation of milligram to gram quantities of material. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica (B1680970) gel for moderately polar compounds like oxo-aldehydes. acs.org

A solvent or a mixture of solvents (the mobile phase) is then passed through the column. usask.ca Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in fractions.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (gradient) |

| Detection | Thin-Layer Chromatography (TLC) of collected fractions |

| Application | Purification of synthesized or extracted material |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. researchgate.net As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are fragmented in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for identification. whitman.eduresearchgate.net

For an aliphatic aldehyde like Pentanal, 2-ethyl-4-oxo-(9CI), characteristic fragmentation patterns include α-cleavage and McLafferty rearrangements. miamioh.edujove.com The presence of an M-1 peak is often indicative of an aldehyde. whitman.edu

Table 4: Predicted GC-MS Fragmentation for Pentanal, 2-ethyl-4-oxo-(9CI) (C₇H₁₂O₂)

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M-CH₃]⁺ | α-cleavage at the ketone |

| 99 | [M-C₂H₅]⁺ | α-cleavage at the aldehyde |

| 85 | [M-C₃H₇]⁺ | Cleavage of the ethyl group and subsequent loss |

| 57 | [C₄H₉]⁺ | Cleavage at the carbonyl group |

| 43 | [CH₃CO]⁺ | Acylium ion from the ketone |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.com Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, often used in conjunction with liquid chromatography. nih.gov

HRESIMS analysis of Pentanal, 2-ethyl-4-oxo-(9CI) would yield a precise mass of the molecular ion, likely as a sodium adduct [M+Na]⁺ in positive ion mode. rsc.org This high-accuracy mass measurement allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity. measurlabs.comutmb.edu

Table 5: High-Resolution Mass Spectrometry (HRESIMS) Data

| Parameter | Value/Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₇H₁₂O₂ |

| Calculated Exact Mass [M+Na]⁺ | 151.0730 |

| Observed Mass | A value very close to the calculated mass (e.g., 151.0732) |

| Mass Accuracy | Typically < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule like Pentanal, 2-ethyl-4-oxo-(9CI). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For Pentanal, 2-ethyl-4-oxo-(9CI), one would expect to observe distinct signals for the aldehyde proton, the methyl ketone protons, and the protons of the ethyl group and the methylene (B1212753) bridge. The aldehyde proton (CHO) would appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. matanginicollege.ac.in The methyl protons adjacent to the ketone carbonyl (CH₃CO) would likely appear as a singlet around δ 2.1-2.3 ppm. The other protons would show complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For Pentanal, 2-ethyl-4-oxo-(9CI), seven distinct carbon signals are expected. The two carbonyl carbons (aldehyde and ketone) would be the most downfield signals, typically appearing in the range of δ 190-210 ppm. rsc.orgrsc.org The remaining signals would correspond to the aliphatic carbons of the ethyl group and the main pentanal chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentanal, 2-ethyl-4-oxo-(9CI) (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CHO) | 9.5 - 9.8 (triplet) | 200 - 205 |

| C2 (CH) | 2.5 - 2.8 (multiplet) | 45 - 55 |

| C3 (CH₂) | 2.7 - 2.9 (multiplet) | 40 - 50 |

| C4 (C=O) | - | 205 - 215 |

| C5 (CH₃) | 2.1 - 2.3 (singlet) | 25 - 35 |

| C6 (CH₂) | 1.5 - 1.7 (multiplet) | 20 - 30 |

| C7 (CH₃) | 0.9 - 1.1 (triplet) | 10 - 15 |

Two-Dimensional NMR (e.g., COSY, HMQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). For Pentanal, 2-ethyl-4-oxo-(9CI), cross-peaks would confirm the connectivity between the C1 aldehyde proton and the C2 methine proton, between the C2 proton and the C3 methylene protons, and within the ethyl group (C6 methylene and C7 methyl protons).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and hydrogen atoms. youtube.com It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the ¹³C signal at ~200-205 ppm would show a correlation to the ¹H signal at ~9.5-9.8 ppm, confirming the identity of the C1 aldehyde group. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. youtube.com It is invaluable for piecing together the carbon skeleton, especially around quaternary carbons like the C4 ketone. For instance, the C5 methyl protons (at ~2.1 ppm) would show a correlation to the C4 ketone carbon, and the C3 methylene protons would show correlations to both the C2 and C4 carbons, confirming the 1,4-dicarbonyl arrangement. dss.go.th

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For Pentanal, 2-ethyl-4-oxo-(9CI), the most prominent features would be from the two carbonyl groups. matanginicollege.ac.in

Table 2: Characteristic IR Absorption Bands for Pentanal, 2-ethyl-4-oxo-(9CI)

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O stretch | ~1725 - 1740 | Strong |

| C-H stretch | ~2820 and ~2720 | Medium (two bands) | |

| Ketone | C=O stretch | ~1715 | Strong |

| Alkane | C-H stretch | ~2850 - 3000 | Strong |

The presence of two distinct C=O stretching frequencies, or a single broadened band, would confirm the dicarbonyl nature of the compound. The characteristic pair of aldehyde C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ would definitively identify the aldehyde functionality. matanginicollege.ac.in

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal. While Pentanal, 2-ethyl-4-oxo-(9CI) is likely a liquid or low-melting solid at room temperature, it can be converted into a crystalline derivative (e.g., a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxazolidine) suitable for analysis. iupac.org

If a suitable crystal of a derivative were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. uni-muenchen.de This data would confirm the molecular connectivity and provide insight into the preferred conformation of the molecule in the crystal lattice. The absolute configuration of the chiral center at C2 could also be determined if a suitable derivative is formed with a molecule of known chirality. iupac.org Currently, no published crystallographic data for derivatives of Pentanal, 2-ethyl-4-oxo-(9CI) are available in the searched literature.

X-ray Fluorescence (XRF) for Elemental Analysis in Chemical Systems

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of a sample. qa-group.com It functions by irradiating a material with high-energy X-rays, which causes the atoms within the sample to emit characteristic "fluorescent" X-rays. hitachi-hightech.com Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. spectro.com

For a pure organic compound like Pentanal, 2-ethyl-4-oxo-(9CI), which consists only of carbon, hydrogen, and oxygen, XRF is of limited use for structural characterization as it is not sensitive to these light elements. However, XRF is exceptionally valuable for analyzing the chemical system in which the compound exists. qa-group.comspectroscopyeurope.com For example, if the synthesis of this compound involved a transition metal catalyst (e.g., Palladium, Ruthenium, Copper), XRF could be used to detect and quantify trace amounts of residual metal in the final product. spectroscopyeurope.com It is also widely used in environmental monitoring to detect heavy metal contaminants in samples. qa-group.com

Theoretical and Computational Chemistry Studies of Pentanal, 2 Ethyl 4 Oxo 9ci

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the molecular structure and conformational preferences of molecules like Pentanal, 2-ethyl-4-oxo-(9CI). nih.gov As a β-dicarbonyl compound, this molecule is expected to exhibit keto-enol tautomerism, a phenomenon extensively studied through computational methods. orientjchem.orgtruman.edu

The relative stability of the keto and enol forms is influenced by factors such as intramolecular hydrogen bonding and solvent effects. researchgate.netcdnsciencepub.com Computational studies on analogous β-dicarbonyls have shown that the enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. nih.gov However, polar solvents can preferentially stabilize the more polar keto tautomer. orientjchem.org

For Pentanal, 2-ethyl-4-oxo-(9CI), quantum chemical calculations would likely focus on:

Rotational barriers: Determining the energy barriers for rotation around the C-C single bonds to identify the most stable conformers. The presence of the ethyl group at the α-position introduces additional steric considerations that influence the conformational landscape. nih.govlibretexts.org

Keto-enol equilibrium: Calculating the relative energies of the different keto and enol tautomers to predict the equilibrium constant. Different enol forms are possible, depending on which carbonyl group participates in enolization.

Geometric parameters: Optimizing the geometries of the most stable conformers to provide precise bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available.

A hypothetical energy profile for the tautomerization of a related β-dicarbonyl compound is presented in Table 1.

Interactive Data Table 1: Hypothetical Calculated Energies for Tautomerization

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Keto Form | 0.00 | 0.00 |

| Enol Form 1 | -2.50 | -1.20 |

| Enol Form 2 | -1.80 | -0.50 |

Note: This data is illustrative and based on typical findings for β-dicarbonyl compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org For an oxoaldehyde like Pentanal, 2-ethyl-4-oxo-(9CI), several reaction pathways are of interest, particularly those involving its aldehyde and ketone functionalities.

A key reaction for such compounds is the aldol (B89426) reaction. libretexts.org The Zimmerman-Traxler model provides a framework for understanding the stereochemical outcome of aldol reactions, proposing a chair-like six-membered transition state. youtube.comharvard.edu Computational studies can be used to model these transition states for reactions involving Pentanal, 2-ethyl-4-oxo-(9CI), predicting the diastereoselectivity of the products. The calculations would involve locating the transition state structures and calculating their activation energies. researchgate.netgithub.io

Another area of investigation could be oxidation or reduction reactions. For instance, the electrochemical oxidation of similar alcohols to aldehydes has been studied computationally to distinguish between different reaction mechanisms. acs.org Theoretical studies on the ozonolysis of unsaturated aldehydes have also successfully mapped out reaction pathways and identified key intermediates and transition states. mdpi.com

Interactive Data Table 2: Hypothetical Activation Energies for Competing Aldol Reaction Pathways

| Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Path A (Syn-product) | Chair-like | 15.2 | Syn |

| Path B (Anti-product) | Chair-like | 16.8 | Anti |

| Path C (Boat-like) | Boat-like | 22.5 | Minor |

Note: This data is hypothetical and illustrates how computational chemistry can be used to predict reaction outcomes.

Predictive Studies on Reactivity and Selectivity in Oxoaldehyde Systems

Theoretical and computational chemistry can predict the reactivity and selectivity of organic molecules. europa.eu For oxoaldehyde systems, these studies can provide insights into which of the two carbonyl groups is more reactive under specific conditions. The aldehyde group is generally more electrophilic and less sterically hindered than a ketone group, suggesting it would be the primary site of nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon computationally derived descriptors, can be used to predict the reactivity of a series of related compounds. researchgate.net For Pentanal, 2-ethyl-4-oxo-(9CI), computational methods could be used to calculate properties such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic and electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated pKa values: To predict the acidity of the α-protons, which is crucial for enolate formation.

Studies on other aldehydes have shown that substituents can significantly influence reaction rates and selectivity. nih.gov The ethyl group in Pentanal, 2-ethyl-4-oxo-(9CI) would be expected to have both steric and electronic effects on its reactivity compared to simpler oxoaldehydes.

Application of Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com While often applied to large biological systems, MD simulations can also provide valuable insights into the behavior of smaller organic molecules in solution. mdpi.comucl.ac.ukacs.org

For Pentanal, 2-ethyl-4-oxo-(9CI), MD simulations could be employed to:

Study solvation effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study the specific interactions between the solute and solvent, and how these interactions influence the conformational equilibrium of the keto-enol tautomers.

Explore conformational dynamics: MD simulations can reveal the flexibility of the molecule and the timescales of transitions between different conformations. This can be particularly insightful for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules.

Simulate reaction dynamics: While more computationally intensive, reactive MD simulations can be used to model the process of a chemical reaction, providing a dynamic picture of bond breaking and formation.

The results of MD simulations can complement static quantum chemical calculations by providing a dynamic understanding of the molecule's behavior in a more realistic environment.

Environmental Transformation and Remediation of Oxoaldehyde Compounds

Environmental Degradation Pathways of Aldehydes and Ketones

The environmental persistence of oxoaldehyde compounds like Pentanal, 2-ethyl-4-oxo-(9CI), is largely dictated by various degradation pathways. These processes, driven by photochemical reactions and microbial activity, transform the parent compound into various intermediates and, ultimately, to simpler inorganic molecules.

Oxidative Degradation in Aquatic and Atmospheric Environments

In both aquatic and atmospheric environments, the primary driver of oxidative degradation for organic compounds is the hydroxyl radical (•OH). These highly reactive species initiate a cascade of reactions that break down complex molecules.

In the atmosphere , volatile carbonyl compounds such as aldehydes and ketones are subject to degradation primarily initiated by photolysis and reaction with hydroxyl radicals. researchgate.net While specific data for Pentanal, 2-ethyl-4-oxo-(9CI) is scarce, studies on the structurally similar compound, 4-oxopentanal (B105764), provide valuable insights. The gas-phase reaction of 4-oxopentanal with OH radicals has a determined rate constant, which is a key parameter in assessing its atmospheric lifetime. researchgate.net The reaction with OH radicals is a significant sink for dicarbonyl compounds in the atmosphere, leading to the formation of secondary organic aerosols (SOA). researchgate.netspringerprofessional.de

Microbial Biotransformation Processes in Ecosystems

Microbial biotransformation is a fundamental process in the breakdown of organic pollutants in various ecosystems. rsc.org This process utilizes the metabolic capabilities of microorganisms like bacteria and fungi to transform complex organic molecules into simpler, less toxic compounds. nih.gov

The biodegradation of organic compounds in soil is influenced by factors such as sorption to soil particles, which can reduce the availability of the chemical to microorganisms. researchgate.net The rate of biodegradation is a function of the chemical's properties, the characteristics of the soil, and the microbial population present. oup.com

For compounds like Pentanal, 2-ethyl-4-oxo-(9CI), which contains both aldehyde and ketone functional groups, microbial metabolism would likely involve enzymes that can act on these moieties. While specific microbial degradation pathways for this compound have not been detailed in the available literature, general pathways for the microbial metabolism of hydrocarbons and related oxygenated compounds are well-established. nih.gov These often involve initial oxidation steps to introduce hydroxyl groups, followed by ring cleavage for cyclic compounds or chain cleavage for aliphatic compounds, ultimately leading to intermediates that can enter central metabolic pathways.

The efficiency of bioremediation of contaminated soils and aquatic environments can be enhanced through techniques such as bioaugmentation (the addition of specific microorganisms) and biostimulation (the addition of nutrients to stimulate the activity of indigenous microorganisms). researchgate.net

Advanced Oxidation Processes (AOPs) for Aldehyde Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remove organic and inorganic pollutants from water and wastewater. inflibnet.ac.in These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. researchgate.net

Hydroxyl Radical-Based Oxidation Systems

Hydroxyl radicals are the cornerstone of many AOPs due to their high reactivity and non-selective nature, allowing them to oxidize virtually any organic compound. nih.gov The reaction rate constant of a specific compound with hydroxyl radicals is a critical parameter for evaluating the effectiveness of these treatment processes.

For the structurally similar compound, 4-oxopentanal, the rate constant for its gas-phase reaction with OH radicals has been experimentally determined. This value provides a crucial piece of data for modeling its atmospheric lifetime and its degradation in hydroxyl radical-based AOPs.

Table 1: Gas-Phase Reaction Rate Constant with Hydroxyl Radical

| Compound | Rate Constant (kOH) at 296 ± 2 K (cm³ molecule⁻¹ s⁻¹) |

| 4-oxopentanal | (1.2 ± 0.5) × 10⁻¹¹ researchgate.net |

This data is for 4-oxopentanal, a structural analog of Pentanal, 2-ethyl-4-oxo-(9CI).

Photocatalytic Degradation Strategies

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (usually UV) to generate hydroxyl radicals and other reactive oxygen species. This technology has shown promise for the degradation of a variety of organic pollutants, including aldehydes.

The photocatalytic oxidation of aldehydes generally proceeds through a series of steps, starting with the adsorption of the aldehyde onto the surface of the photocatalyst. Upon illumination, the photocatalyst generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and superoxide radicals. These reactive species then attack the adsorbed aldehyde, leading to its degradation into smaller molecules such as carboxylic acids, shorter-chain aldehydes, and ultimately carbon dioxide and water.

While specific studies on the photocatalytic degradation of Pentanal, 2-ethyl-4-oxo-(9CI) are limited, the general mechanisms established for other aldehydes would be applicable. The efficiency of the process would depend on factors such as the type of photocatalyst, light intensity, pH, and the presence of other substances in the water.

Environmental Fate Modeling for Aldehydic Contaminants

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. inflibnet.ac.in These models integrate information on a chemical's physical and chemical properties with environmental parameters to estimate its concentration and persistence in different environmental compartments such as air, water, and soil.

For volatile organic compounds (VOCs) like aldehydes, atmospheric transport and degradation are key processes. inflibnet.ac.innih.gov Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the atmospheric degradation rate constants of VOCs by reacting with species like the hydroxyl radical. These models use the molecular structure of a compound to predict its reactivity.

The environmental fate of a compound is also influenced by its partitioning between different environmental media. For dicarbonyl compounds, the partitioning between the gas and particle phases in the atmosphere is a critical process that affects their transport and potential to form secondary organic aerosols. researchgate.netspringerprofessional.de

Modeling the fate of aldehydic contaminants requires a comprehensive understanding of their chemical properties, emission sources, and the various physical, chemical, and biological processes that govern their behavior in the environment.

Biological Interactions and Non Human in Vitro Activity of 2 Ethyl 4 Oxopentanal Analogs

In Vitro Assays for Antimicrobial Properties of Derivatives

The antimicrobial properties of aldehydes and ketones are well-documented, with their activity often attributed to the reactivity of the carbonyl group. In analogs of 2-ethyl-4-oxopentanal, such as other keto-aldehydes, this reactivity is a key determinant of their ability to inhibit the growth of or kill microorganisms.

One of the most studied keto-aldehyde analogs is methylglyoxal (B44143) (MGO), a dicarbonyl compound known for its potent antimicrobial effects. mdpi.com In vitro studies have quantified the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of methylglyoxal against a broad spectrum of bacteria and fungi. These studies demonstrate that MGO possesses significant antimicrobial activity, although its efficacy varies among different microbial species. mjima.orgmjima.org

Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, have been shown to be particularly susceptible to methylglyoxal. mdpi.commjima.org While still effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, higher concentrations are often required for inhibition. mdpi.comnih.gov The antifungal activity of methylglyoxal has also been demonstrated, with notable efficacy against various Candida species, although generally at higher concentrations than those required for antibacterial action. mdpi.commjima.orgmjima.org

Below is an interactive data table summarizing the in vitro antimicrobial activity of methylglyoxal against various microorganisms.

Studies on Biochemical Pathways Involving Aldehyde Reductases or Oxidases

Keto-aldehydes and other dicarbonyl compounds are metabolized in biological systems by various enzymes, including aldehyde reductases and oxidases. These enzymes play a crucial role in the detoxification of reactive carbonyl species. The aldo-keto reductase (AKR) superfamily, in particular, is involved in the reduction of aldehydes and ketones to their corresponding alcohols, a key step in their detoxification. mdpi.com

These enzymes, which are NADPH-dependent oxidoreductases, can act on a wide range of substrates. mdpi.com While the specific metabolism of 2-ethyl-4-oxopentanal has not been characterized, it is plausible that it would be a substrate for members of the AKR family, given their broad substrate specificity for aldehydes and ketones. Studies on other aldehydes, such as phospholipid aldehydes, have shown that different AKR isozymes exhibit varying catalytic efficiencies and substrate preferences. nih.gov

For instance, AKR1B1 (aldose reductase) has been shown to efficiently reduce various aldehydes. nih.gov The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their substrate specificity and efficiency.

The following interactive table presents kinetic data for the reduction of different aldehyde substrates by aldo-keto reductases.

Investigation of Interactions with Biological Macromolecules (e.g., proteins, enzymes, in non-human models)

The high reactivity of the aldehyde and ketone functional groups in compounds like 2-ethyl-4-oxopentanal and its analogs facilitates their interaction with biological macromolecules, most notably proteins. These interactions often involve the formation of covalent adducts with nucleophilic amino acid residues.

Reactive aldehydes can modify proteins through various mechanisms, including Michael addition and the formation of Schiff bases. The side chains of lysine (B10760008), histidine, and cysteine residues are particularly susceptible to such modifications. nih.govresearchgate.net This process, often referred to as protein carbonylation, can lead to alterations in protein structure and function. nih.gov

The modification of proteins by α-oxo-aldehydes has been a subject of significant research. These compounds can react with the guanidinium (B1211019) group of arginine residues, leading to the formation of stable adducts. This reactivity has been harnessed for the site-specific modification of proteins in biochemical studies.

The types of protein modifications induced by reactive aldehydes are summarized in the interactive table below.

Industrial Applications and Synthetic Utility of Pentanal, 2 Ethyl 4 Oxo 9ci As a Chemical Intermediate

Role in Complex Organic Synthesis as a Building Block

The presence of both an aldehyde and a ketone provides two electrophilic centers for nucleophilic attack. Furthermore, the protons on the carbons alpha to these carbonyl groups are acidic and can be removed to form enolates, which are potent nucleophiles. This dual reactivity underpins its utility as a chemical intermediate for constructing a variety of organic molecules.

Heterocyclic compounds are foundational to medicinal chemistry, agrochemicals, and materials science. The 1,4-dicarbonyl motif within Pentanal, 2-ethyl-4-oxo-(9CI) is an ideal starting point for synthesizing five- and six-membered heterocyclic rings through well-established cyclocondensation reactions. dntb.gov.ua

One of the most prominent applications for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis , a powerful method for creating substituted furans, pyrroles, and thiophenes. organic-chemistry.orgalfa-chemistry.comwikipedia.orgdbpedia.org

Furan Synthesis: In the presence of an acid catalyst and heat, Pentanal, 2-ethyl-4-oxo-(9CI) can undergo an intramolecular cyclization and dehydration to yield a substituted furan. organic-chemistry.org

Pyrrole (B145914) Synthesis: When reacted with ammonia (B1221849) or a primary amine, the compound can form substituted pyrroles, which are core structures in many biologically active molecules. alfa-chemistry.comresearchgate.net

Thiophene Synthesis: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, can convert the dicarbonyl into a substituted thiophene. wikipedia.org

The general mechanism for these transformations is outlined below:

| Reaction | Reagent | Resulting Heterocycle |

| Paal-Knorr Furan Synthesis | Acid (e.g., H₂SO₄, p-TsOH) | Furan |

| Paal-Knorr Pyrrole Synthesis | Ammonia (NH₃) or Primary Amine (R-NH₂) | Pyrrole |

| Paal-Knorr Thiophene Synthesis | Sulfurizing Agent (e.g., P₄S₁₀) | Thiophene |

Furthermore, the 1,4-dicarbonyl structure can be seen as a key fragment in building blocks for six-membered rings like pyridines. While classic pyridine (B92270) syntheses, such as the Hantzsch synthesis, traditionally combine an aldehyde, a β-ketoester, and ammonia, the underlying principle involves the formation of a 1,5-dicarbonyl intermediate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Synthetic strategies exist to convert 1,4-dicarbonyls into 1,5-dicarbonyls, which can then be cyclized with an ammonia source to form the pyridine ring. baranlab.orgresearchgate.netyoutube.com The Kröhnke pyridine synthesis also proceeds through a 1,5-dicarbonyl intermediate, highlighting the importance of this structural motif. wikipedia.org Therefore, Pentanal, 2-ethyl-4-oxo-(9CI) serves as a potential precursor for highly substituted pyridine derivatives. organic-chemistry.orgfiveable.me

Alkyd resins are polyester-based polymers widely used as binders in paints and coatings. qu.edu.iq They are typically synthesized through the polycondensation of three main components: a polyol (like glycerol), a dibasic acid or its anhydride (B1165640) (like phthalic anhydride), and a fatty acid or oil. qu.edu.iqrsc.org

The aldehyde group of Pentanal, 2-ethyl-4-oxo-(9CI) can be selectively oxidized to a carboxylic acid, yielding the "related fatty acid derivative," 2-ethyl-4-oxopentanoic acid . chemspider.comnih.gov This keto-acid could theoretically be incorporated into an alkyd resin formulation in place of a traditional fatty acid.

The inclusion of such a molecule would introduce ketone functionality into the polyester (B1180765) backbone of the alkyd resin. This pendant ketone group could serve as a site for subsequent modifications or cross-linking reactions, potentially improving properties like hardness, chemical resistance, or adhesion. While the blending of ketone-formaldehyde resins with alkyds is a known method for enhancing coating properties, the direct incorporation of a keto-acid into the polymer backbone represents a more integrated approach to modification. researchgate.netdss.go.th

Potential Applications in Chemical Manufacturing Processes

As a versatile chemical intermediate, Pentanal, 2-ethyl-4-oxo-(9CI) has potential applications in various chemical manufacturing processes. Its bifunctional nature allows for sequential and selective reactions, making it a valuable synthon for producing fine chemicals and specialty materials. britannica.comgeeksforgeeks.org

The ability to readily form heterocyclic compounds, as discussed in section 8.1.1, makes it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals, where such ring systems are common. acadiau.ca Moreover, γ-keto aldehydes and their derivatives are recognized as important intermediates in the synthesis of complex natural products and other biologically active molecules. tandfonline.comacs.orgresearchgate.net The compound's two reactive centers allow for the controlled, stepwise addition of different molecular fragments, enabling the construction of intricate target molecules in a convergent manner. This strategic advantage is highly sought after in industrial organic synthesis, where efficiency and control are paramount.

Future Research Directions and Emerging Paradigms in 2 Ethyl 4 Oxopentanal Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental stewardship necessitates the development of green synthetic methodologies for compounds like 2-ethyl-4-oxopentanal. yedarnd.cominnoget.com Future research will likely prioritize processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research avenues include:

Aerobic Oxidation Reactions: Novel polyoxometalate (POM) catalysts that enable the aerobic cleavage of carbon-carbon double bonds in alkenes present a promising green route. yedarnd.cominnoget.com This approach uses environmentally benign molecular oxygen as the oxidant, avoiding hazardous reagents and potentially producing highly selective products like ketones and aldehydes. yedarnd.com

Chemo-enzymatic Cascades: Inspired by natural biosynthetic pathways, one-pot chemo-enzymatic cascades offer an elegant and efficient strategy. rsc.org For instance, a sequence involving metal-catalyzed isomerization followed by enzymatic cleavage could produce valuable aldehydes from renewable feedstocks like phenylpropenes. rsc.org Adapting such multi-step, one-pot reactions could lead to a highly efficient and sustainable synthesis of 2-ethyl-4-oxopentanal.

Photo-organocatalysis: Mild and green photo-organocatalytic protocols are emerging for various chemical transformations. rsc.org For example, the acetalization of aldehydes has been achieved using a small organic molecule (thioxanthenone) as a photocatalyst and inexpensive household lamps, bypassing the need for transition metals and stoichiometric acids. rsc.org Exploring similar light-driven catalytic systems for the synthesis of 2-ethyl-4-oxopentanal could significantly reduce the environmental footprint of its production.

Oxidation with Nitrogen Dioxide: The use of gaseous nitrogen dioxide to oxidize alcohols to aldehydes offers a sustainable process where the reaction gas mixtures are converted to nitric acid, eliminating waste. nih.gov This method has proven effective for creating pure aromatic aldehydes and could be investigated for its applicability to the precursors of 2-ethyl-4-oxopentanal. nih.gov

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of 2-ethyl-4-oxopentanal, likely through an aldol (B89426) condensation pathway, can be significantly improved by developing novel catalysts that offer higher yields, greater selectivity, and milder reaction conditions.

Future research will focus on several classes of catalysts:

Solid Base Catalysts: Materials like hydrotalcites and modified sepiolites have been used as strong base catalysts for aldol condensations, achieving high yields and selectivities. dergipark.org.tr These solid catalysts are easily separable from the reaction mixture, simplifying purification and reducing waste.

Organometallic Complexes: A manganese (III) complex synthesized with a ketopinic acid scaffold has demonstrated excellent catalytic efficiency in aldol condensation reactions between benzaldehyde (B42025) and various aliphatic ketones, yielding products in over 99% yield under mild temperatures. dergipark.org.trresearchgate.net Designing similar chiral complexes could enable enantioselective synthesis, a crucial aspect for pharmaceutical and biological applications.

Organocatalysts: Proline-derived catalysts have become a cornerstone of asymmetric aldol reactions. nih.gov Research into more reactive catalysts, such as C2-symmetric bisprolinamides or L-proline tetrazole, could lead to highly enantioselective routes to chiral derivatives of 2-ethyl-4-oxopentanal. nih.gov

Inorganic Ammonium (B1175870) Salts: As an alternative to traditional strong acid or base catalysts, inorganic ammonium salts have shown comparable efficiency in aldol condensations, particularly for the self-condensation of acetone. google.com These catalysts are less corrosive and more environmentally friendly, making them attractive for industrial-scale production. google.com

| Catalyst Type | Examples | Key Advantages | Potential Application for 2-ethyl-4-oxopentanal |

|---|---|---|---|

| Solid Base Catalysts | Hydrotalcites, Modified Sepiolites | High yield and selectivity, easy separation, reusability. dergipark.org.tr | Improving process efficiency and reducing waste in synthesis. |

| Organometallic Complexes | Manganese (III)-Ketopinic Acid Complex | Excellent yields (>99%) under mild conditions. dergipark.org.trresearchgate.net | Enabling stereoselective synthesis of specific isomers. |

| Organocatalysts | L-proline, Diaryl Prolinols, L-proline Tetrazole | High enantioselectivity, metal-free catalysis. nih.gov | Producing optically active derivatives for biological studies. |

| Inorganic Salts | Inorganic Ammonium Salts | Environmentally friendly, comparable efficiency to strong acids/bases. google.com | Greener industrial-scale production. |

Integration of Machine Learning in Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from predicting reaction outcomes to designing novel materials from the ground up. mpg.de For 2-ethyl-4-oxopentanal, these computational tools offer a pathway to accelerated discovery and optimization.

Emerging paradigms in this field include:

Reaction Outcome Prediction: Machine learning models can predict the major products of a chemical reaction by analyzing reactants and conditions. acs.orgnips.cc By representing reactions as a series of electron movements, these models can rank potential transformations to identify the most likely productive pathway, moving beyond manually curated reaction patterns. nips.ccneurips.cc This could be used to optimize the synthesis of 2-ethyl-4-oxopentanal by exploring a vast array of catalysts and conditions in silico. acs.org

Yield Prediction: Deep learning models, particularly those using natural language processing architectures, can now predict reaction yields with high accuracy from a text-based representation of the reaction. unibe.ch Applying such models could guide chemists to select high-yielding synthetic routes for 2-ethyl-4-oxopentanal, reducing experimental trial and error. unibe.ch

AI-Guided Material Design: Generative AI models are being developed to perform "inverse design," where a desired material property is specified, and the AI generates the chemical structure that would exhibit it. gatech.eduarxiv.org This approach could be used to design novel polymers, catalysts, or functional materials based on the 2-ethyl-4-oxopentanal scaffold, tailored for specific applications in areas like carbon capture or fuel cells. gatech.edu Data-driven workflows that combine ML algorithms with experimental data can accelerate the development of materials tuned for specific applications. imdea.org

Advanced Environmental Remediation Technologies for Aldehydes

Given that aldehydes are common environmental pollutants, developing effective remediation strategies is crucial. uniupo.itnih.gov Future research should assess the environmental fate of 2-ethyl-4-oxopentanal and develop targeted technologies for its removal from air and water.

Promising remediation technologies include:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive oxygen species that can break down complex organic compounds into simpler molecules like carbon dioxide and water. researchgate.net Techniques such as UV/H₂O₂ treatment have proven effective for degrading related compounds like metaldehyde, though their efficacy can be affected by background organic matter in real water samples. strath.ac.uk

Adsorption on Functionalized Materials: Activated carbon is a widely used adsorbent for volatile organic compounds (VOCs), including aldehydes. mdpi.com Its performance can be significantly enhanced by surface modification. mdpi.com Impregnating activated carbon with agents like piperazine (B1678402) or L-cysteine can improve the removal of acetaldehyde (B116499) from the air through chemisorption. mdpi.comnih.gov Developing adsorbents specifically functionalized to target the dual carbonyl groups of 2-ethyl-4-oxopentanal could be a highly effective remediation strategy.

Bioremediation: Enzymes such as aldehyde dehydrogenases offer a highly specific and efficient tool for bioremediation. uniupo.it These enzymes can metabolize a broad range of aldehydes, and future research could involve identifying or engineering microbes and enzymes capable of specifically degrading 2-ethyl-4-oxopentanal.

| Technology | Mechanism | Advantages | Research Direction for 2-ethyl-4-oxopentanal |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of reactive oxygen species (e.g., hydroxyl radicals) to degrade pollutants. researchgate.net | Effective for persistent organic pollutants. researchgate.net | Investigate the degradation kinetics and byproducts using UV/H₂O₂ or photocatalysis. |

| Adsorption | Physical or chemical binding of aldehydes to the surface of a porous material. mdpi.com | Versatile, cost-effective, and efficient for gas streams. mdpi.com | Develop functionalized activated carbons or silicas for selective capture. |

| Bioremediation | Use of enzymes (e.g., aldehyde dehydrogenase) or microorganisms to metabolize aldehydes. uniupo.it | High specificity, environmentally friendly. uniupo.it | Screen for and engineer enzymes with high activity towards 2-ethyl-4-oxopentanal. |

Expanded Scope of Biological and Biochemical Studies on Related Compounds

The biological activity of aldehydes and ketones is diverse, ranging from cellular toxicity to roles as signaling molecules and therapeutic agents. tandfonline.comnih.gov Understanding the biochemical behavior of 2-ethyl-4-oxopentanal is a critical frontier. Aldehydes are known to be reactive and can be cytotoxic, mutagenic, and carcinogenic. nih.gov

Future studies should investigate:

Antimicrobial and Antiproliferative Activity: Many heterocyclic compounds derived from reactions with aldehydes exhibit significant biological activity. For example, substituted nicotinamidines have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, and some display potent cytotoxic effects against human cancer cell lines. nih.gov Derivatives of 2-ethyl-4-oxopentanal could be synthesized and screened for similar properties.

Structure-Activity Relationships: Systematic studies are needed to understand how modifications to the 2-ethyl-4-oxopentanal structure influence its biological effects. Research on analogs of other biologically active compounds has shown that even small changes, like the number of conjugated double bonds, can drastically alter mutagenicity. nih.gov

Metabolic Pathways: Investigating how 2-ethyl-4-oxopentanal is metabolized in biological systems is essential. The enzyme aldehyde dehydrogenase 2 (ALDH2) is critical for detoxifying reactive aldehydes. nih.gov Understanding the interaction of 2-ethyl-4-oxopentanal with ALDH2 and other metabolic enzymes will clarify its potential toxicity and residence time in vivo.

Interaction with Biomolecules: Keto-aldehydes can react with primary amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases (imines). acs.org This reactivity underlies the toxicity of many aldehydes, as it can lead to protein cross-linking and loss of function. researchgate.net Research into the specific protein and DNA targets of 2-ethyl-4-oxopentanal will be crucial for assessing its toxicological profile.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-ethyl-4-oxo-pentanal (9CI) in laboratory settings?

- Methodological Answer : The compound can be synthesized via aldol condensation, where a ketone and aldehyde undergo base-catalyzed coupling. For example, reacting 3-pentanone with acetaldehyde under basic conditions (e.g., NaOH) may yield the target aldehyde. Alternatively, oxidation of 2-ethyl-4-hydroxypentanal using mild oxidizing agents like pyridinium chlorochromate (PCC) could preserve the aldehyde group while introducing the ketone functionality. Ensure stoichiometric control to avoid over-oxidation .

Q. How can researchers determine the key physical properties (e.g., boiling point, solubility) of 2-ethyl-4-oxo-pentanal?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting/boiling point analysis and gas chromatography (GC) coupled with mass spectrometry (MS) for purity and volatility assessment. Solubility can be tested via systematic solvent titration in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane). Reference databases like NIST Chemistry WebBook or experimental protocols from similar aldehydes (e.g., pentanal derivatives) for comparative data .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-ethyl-4-oxo-pentanal’s structure, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : Analyze and NMR spectra to identify the aldehyde proton (~9-10 ppm) and ketone carbonyl (~200-220 ppm in ). Overlapping signals from ethyl and oxo groups may require 2D NMR (e.g., HSQC, COSY) for resolution.

- IR : Confirm carbonyl stretches (aldehyde: ~1720 cm, ketone: ~1700 cm).

- GC-MS : Compare fragmentation patterns with libraries (e.g., NIST) to distinguish from isomers like 3-methyl-4-oxo-pentanal .

Q. How can researchers resolve contradictions in synthetic yield data for 2-ethyl-4-oxo-pentanal under varying reaction conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate variables (e.g., temperature, catalyst loading). Use statistical tools (ANOVA) to identify significant factors. Replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free) to minimize degradation, as aldehyde groups are prone to oxidation. Document batch-specific impurities via HPLC to trace yield inconsistencies .

Q. What strategies are recommended for studying the reactivity of 2-ethyl-4-oxo-pentanal in nucleophilic addition reactions?

- Methodological Answer : Perform kinetic studies using nucleophiles (e.g., Grignard reagents, hydrazines) under varying pH and solvent conditions. Monitor reaction progress via in situ FTIR or NMR to track aldehyde consumption. Computational modeling (DFT) can predict electrophilic sites (e.g., ketone vs. aldehyde carbonyl) to guide experimental design .

Q. How should researchers assess the stability of 2-ethyl-4-oxo-pentanal during storage and handling?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Store samples in amber vials at -20°C under nitrogen to prevent oxidation. For handling, use PPE (gloves, goggles) as aldehydes are skin/eye irritants, as noted in safety protocols for similar compounds like pentadecanal .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw, Gaussian) to resolve structural ambiguities.

- Safety Protocols : Follow guidelines for aldehyde handling, including fume hood use and spill containment, as outlined in TCI America SDS documents .

- Experimental Design : Integrate FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions to ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.